molecular formula C11H12BrF3N2O2 B7003867 N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3,3,3-trifluoro-2-methylpropanamide

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3,3,3-trifluoro-2-methylpropanamide

Cat. No.: B7003867
M. Wt: 341.12 g/mol
InChI Key: OUGAWNSFCSYTQV-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3,3,3-trifluoro-2-methylpropanamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, along with a trifluoromethyl group and a propanamide moiety

Properties

IUPAC Name

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3,3,3-trifluoro-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3N2O2/c1-6(11(13,14)15)9(18)16-4-7-3-8(12)5-17-10(7)19-2/h3,5-6H,4H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGAWNSFCSYTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(N=CC(=C1)Br)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3,3,3-trifluoro-2-methylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki coupling step and efficient purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3,3,3-trifluoro-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3,3,3-trifluoro-2-methylpropanamide is unique due to the combination of its trifluoromethyl group and the specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

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